5-(Trimethylsilyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trimethylsilyl)pyrimidin-2-amine is a chemical compound with the molecular formula C7H13N3Si. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of the trimethylsilyl group in its structure makes it unique and provides it with specific chemical properties that are valuable in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with trimethylsilyl reagents. One common method is the reaction of 2-aminopyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Trimethylsilyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as N-chlorosuccinimide (NCS) and bases like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl-protected pyrimidine derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced pyrimidine compounds.
Scientific Research Applications
5-(Trimethylsilyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Trimethylsilyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the trimethylsilyl group, making it less lipophilic and potentially less effective in certain applications.
5-Bromo-2-aminopyrimidine: Contains a bromine atom instead of the trimethylsilyl group, leading to different reactivity and biological properties.
5-Methyl-2-aminopyrimidine: The presence of a methyl group instead of the trimethylsilyl group results in different chemical and biological characteristics.
Uniqueness
The presence of the trimethylsilyl group in 5-(Trimethylsilyl)pyrimidin-2-amine makes it unique compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for various scientific research applications.
Properties
Molecular Formula |
C7H13N3Si |
---|---|
Molecular Weight |
167.28 g/mol |
IUPAC Name |
5-trimethylsilylpyrimidin-2-amine |
InChI |
InChI=1S/C7H13N3Si/c1-11(2,3)6-4-9-7(8)10-5-6/h4-5H,1-3H3,(H2,8,9,10) |
InChI Key |
OGDYLAABNJRHLF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CN=C(N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.